

# Application Notes and Protocols for BRL-15572

## In Vivo Studies

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### Compound of Interest

Compound Name: BRL-15572

Cat. No.: B1231536

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These application notes provide a comprehensive overview of the in vivo administration of **BRL-15572**, a selective 5-HT1D receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.

## Overview of BRL-15572

**BRL-15572** is a potent and selective antagonist of the serotonin 5-HT1D receptor.<sup>[1]</sup> It displays a 60-fold higher affinity for the human 5-HT1D receptor ( $pK_i = 7.9$ ) compared to the 5-HT1B receptor.<sup>[1]</sup> While it is a potent antagonist, it also exhibits partial agonist activity at the 5-HT1D receptor.<sup>[1]</sup> This dual activity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor.

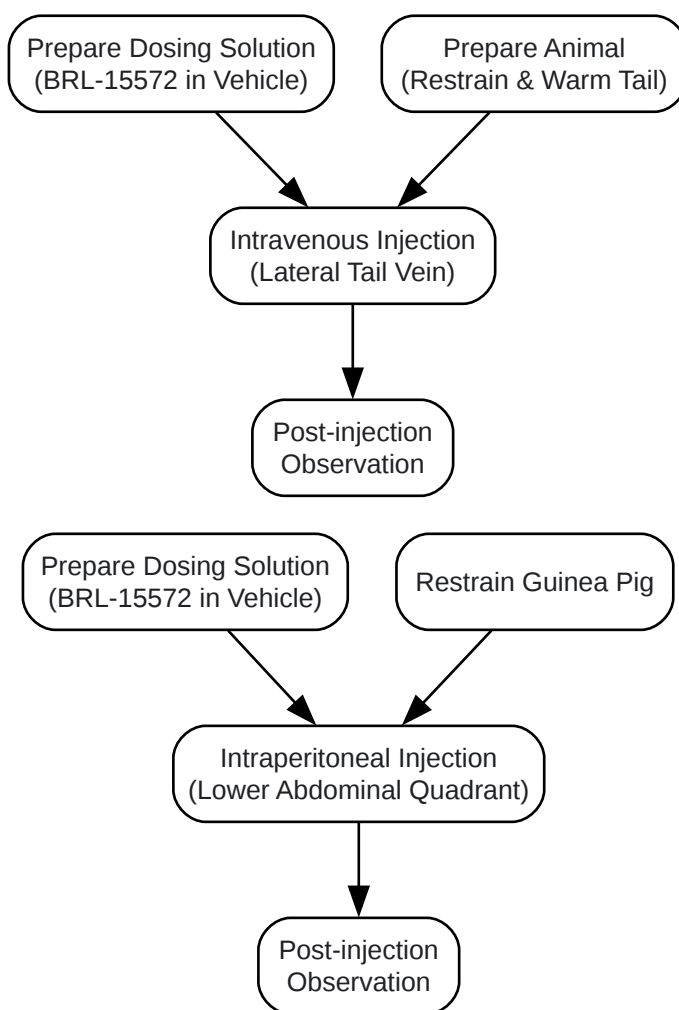
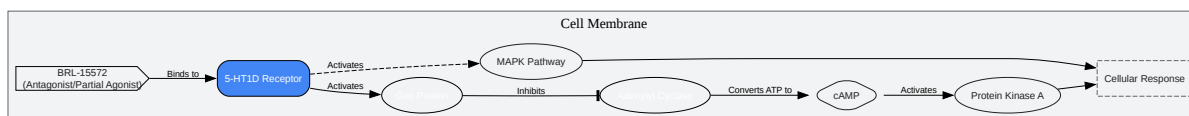
## Quantitative Data Summary

The following table summarizes the available quantitative data for **BRL-15572**. Please note that in vivo pharmacokinetic data such as  $C_{max}$ ,  $t_{1/2}$ , and AUC are not readily available in the public domain.

Parameter	Value	Species/System	Reference
pKi (h5-HT1D)	7.9	Human (recombinant CHO cells)	[1]
pKi (h5-HT1B)	<6	Human (recombinant CHO cells)	[1]
pKB (h5-HT1D)	7.1	Human (recombinant CHO cells)	[1]
pKB (h5-HT1B)	<6	Human (recombinant CHO cells)	[1]
EC50 ([35S]GTPγS)	Partial Agonist	Recombinant h5-HT1D receptors	[1]
In Vivo Dose (Rat)	2 mg/kg	Diabetic Pithed Rats	
In Vivo Dose (Guinea Pig)	0.3 - 100.0 mg/kg	Guinea Pigs	

## Signaling Pathway

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[2][3] Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). [4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the 5-HT1D receptor has been shown to be linked to the activation of the mitogen-activated protein kinase (MAPK) pathway.[4]



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## References

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